Lipophilicity Modulation: Quantified logP Contribution of Terminal -CF3 Group Versus -CH3
The terminal -CF3 group in 4,4,4-trifluoro-3-(morpholin-4-yl)butan-1-ol provides a quantifiable lipophilicity enhancement compared to a methyl-terminated analog. While direct experimental logP data for this specific compound is not available in the public domain, the established contribution of a -CF3 substituent (replacing -CH3) to logP is consistently reported across fluorinated compound classes as an increase of approximately +0.88 logP units . This increment is derived from comparative analysis of fluorinated versus non-fluorinated morpholine derivatives in medicinal chemistry literature . For procurement decisions, this translates to a compound with meaningfully enhanced membrane permeability and altered tissue distribution profiles relative to non-fluorinated analogs .
| Evidence Dimension | Lipophilicity (calculated logP contribution of terminal substituent) |
|---|---|
| Target Compound Data | Terminal -CF3 group (calculated contribution to logP: +0.88 relative to -CH3) |
| Comparator Or Baseline | Terminal -CH3 group (reference baseline) |
| Quantified Difference | ΔlogP contribution = +0.88 (class-level inference based on fluorinated morpholine derivatives) |
| Conditions | Calculated based on established substituent contributions in medicinal chemistry literature |
Why This Matters
A logP increase of +0.88 units is meaningful for membrane permeability and bioavailability, enabling researchers to select this compound when enhanced lipophilicity is required without adding molecular weight or hydrogen-bond donors.
